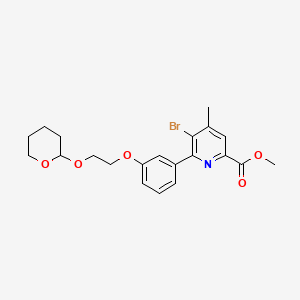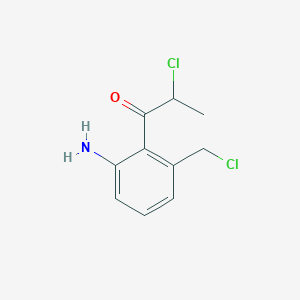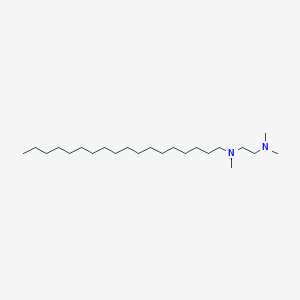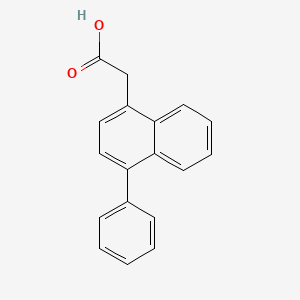
methyl 5-bromo-4-methyl-6-(3-(2-((tetrahydro-2H-pyran-2-yl)oxy)ethoxy)phenyl)picolinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 5-bromo-4-methyl-6-(3-(2-((tetrahydro-2H-pyran-2-yl)oxy)ethoxy)phenyl)picolinate is a complex organic compound that belongs to the class of picolinates This compound is characterized by the presence of a bromine atom, a methyl group, and a tetrahydropyran-2-yl ether moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5-bromo-4-methyl-6-(3-(2-((tetrahydro-2H-pyran-2-yl)oxy)ethoxy)phenyl)picolinate typically involves multi-step organic reactions. One common approach is to start with the bromination of 4-methylpyridine, followed by esterification to introduce the picolinate moiety. The tetrahydropyran-2-yl ether group is then introduced through a series of etherification reactions using appropriate reagents and catalysts.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalytic systems, controlled temperature and pressure conditions, and purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 5-bromo-4-methyl-6-(3-(2-((tetrahydro-2H-pyran-2-yl)oxy)ethoxy)phenyl)picolinate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other nucleophiles in the presence of suitable catalysts.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of palladium catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while substitution reactions can produce various substituted derivatives.
Applications De Recherche Scientifique
Methyl 5-bromo-4-methyl-6-(3-(2-((tetrahydro-2H-pyran-2-yl)oxy)ethoxy)phenyl)picolinate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and therapeutic applications.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of methyl 5-bromo-4-methyl-6-(3-(2-((tetrahydro-2H-pyran-2-yl)oxy)ethoxy)phenyl)picolinate involves its interaction with specific molecular targets. The bromine atom and the picolinate moiety play crucial roles in binding to target proteins or enzymes, thereby modulating their activity. The tetrahydropyran-2-yl ether group may enhance the compound’s solubility and bioavailability.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl 5-bromo-3-(ethyl(tetrahydro-2H-pyran-4-yl)amino)-2-methylbenzoate
- (2R,3R,4S,5R,6S)-2-(acetoxymethyl)-6-(5-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)tetrahydro-2H-pyran-3,4,5-triyl triacetate
Uniqueness
Methyl 5-bromo-4-methyl-6-(3-(2-((tetrahydro-2H-pyran-2-yl)oxy)ethoxy)phenyl)picolinate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the bromine atom and the tetrahydropyran-2-yl ether group distinguishes it from other similar compounds, making it a valuable compound for research and industrial applications.
Propriétés
Formule moléculaire |
C21H24BrNO5 |
|---|---|
Poids moléculaire |
450.3 g/mol |
Nom IUPAC |
methyl 5-bromo-4-methyl-6-[3-[2-(oxan-2-yloxy)ethoxy]phenyl]pyridine-2-carboxylate |
InChI |
InChI=1S/C21H24BrNO5/c1-14-12-17(21(24)25-2)23-20(19(14)22)15-6-5-7-16(13-15)26-10-11-28-18-8-3-4-9-27-18/h5-7,12-13,18H,3-4,8-11H2,1-2H3 |
Clé InChI |
YCPNHPMRUAQEDL-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=NC(=C1Br)C2=CC(=CC=C2)OCCOC3CCCCO3)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-benzhydryl-N-prop-2-enyl-1,2,4,5,6,7-hexahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocin-12-amine](/img/structure/B14073385.png)








![(2R,3R)-3-{[(tert-butoxy)carbonyl]amino}-3-(2-fluorophenyl)-2-hydroxypropanoic acid](/img/structure/B14073444.png)



